molecular formula C10H13ClO2 B8029828 2-Chloro-1-methoxy-3-(propan-2-yloxy)benzene

2-Chloro-1-methoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8029828
M. Wt: 200.66 g/mol
InChI Key: IKDQYUVRBFPULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, a methoxy group, and a propan-2-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methoxy-3-(propan-2-yloxy)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-1-methoxybenzene with isopropyl alcohol in the presence of a strong base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2

Properties

IUPAC Name

2-chloro-1-methoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDQYUVRBFPULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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